![molecular formula C19H16N6O2 B2429588 (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-99-5](/img/structure/B2429588.png)
(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N’-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Synthesis
Research has explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, a process that could be relevant to understanding the chemical behavior of compounds similar to (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide. The study involved the reduction of certain hydrazinylidene compounds to achieve the desired transformation (Lashmanova et al., 2019).
Antimicrobial Activity
Compounds in the triazolopyrimidine class have been studied for their antimicrobial properties. A study highlighted the synthesis of chromene molecules including triazolopyrimidine derivatives, demonstrating significant antibacterial activities against various microorganisms (Okasha et al., 2016).
Herbicidal Activity
The herbicidal potential of triazolopyrimidine derivatives, which are structurally related to this compound, has been investigated. Compounds with similar structures exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Anticancer Activity
A study modified a triazolopyrimidine compound, closely related to this compound, showing that the synthesized derivatives exhibited potent antiproliferative activities against various human cancer cell lines (Wang et al., 2015).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Research has been conducted on developing an ELISA for detecting compounds structurally similar to this compound. This assay was effective for quantifying such compounds in soil and water samples, offering an alternative to conventional analysis techniques (Parnell Js & Hall Jc, 1998).
Synthesis and Characterization
The synthesis and characterization of novel triazolopyrimidine derivatives, which are related to the compound of interest, were undertaken to explore their potential biological activities. These studies involve complex chemical synthesis methods and in-depth spectroscopic analysis to understand their properties (Ahmed, Ahmed & Abdelhamid, 2014).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits , destabilizing the protein complex and inhibiting its function . This interaction can lead to changes in the protein’s activity and downstream effects on cellular processes.
Result of Action
Compounds with similar structures have been reported to display moderate antiproliferative activities against certain cancer cells , suggesting that this compound may also have potential anticancer effects.
Eigenschaften
IUPAC Name |
N-methoxy-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-26-22-13-21-18-23-19-20-12-11-17(25(19)24-18)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECCZMWIVSDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)
![N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2429506.png)
![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2429510.png)
![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
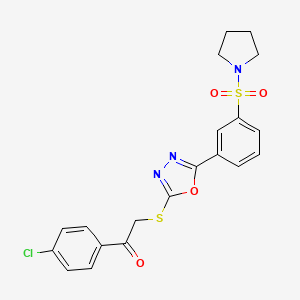
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
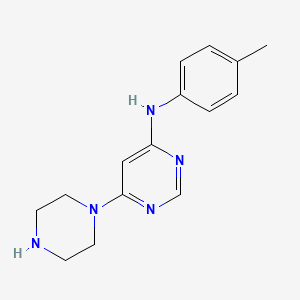
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2429520.png)
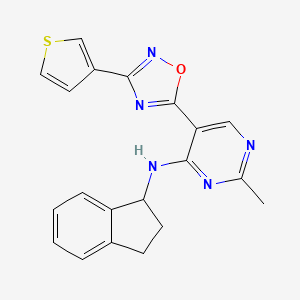
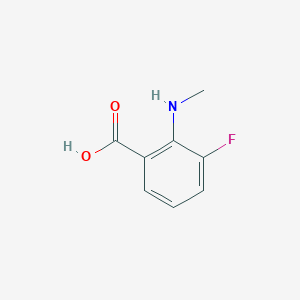
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)
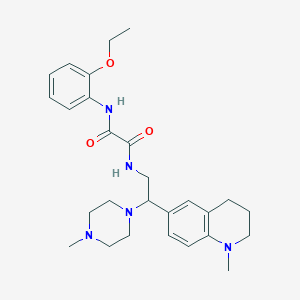
![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
